molecular formula C20H15Cl2N3OS3 B2823335 2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 955786-19-3

2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2823335
CAS No.: 955786-19-3
M. Wt: 480.44
InChI Key: NVMDXISSNRLXFY-UHFFFAOYSA-N
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Description

2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3OS3 and its molecular weight is 480.44. The purity is usually 95%.
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Biological Activity

The compound 2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, identified by its CAS Number 955604-28-1, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H15_{15}Cl2_{2}N3_{3}OS3_{3}, with a molecular weight of 480.5 g/mol. The structure features a thiazole ring, a dichlorobenzyl group, and a benzo[d]thiazole moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Thiazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, compounds structurally similar to this compound have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli25 µg/mL
Candida albicans30 µg/mL

Anticancer Properties

Research has demonstrated that thiazole derivatives possess anticancer activity. The compound's structural components may enhance its efficacy against various cancer cell lines. For example, studies have shown that similar thiazole compounds exhibit IC50_{50} values in the low micromolar range against cancer cells such as A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .

Cell Line IC50_{50} (µM)
A-4311.61 ± 1.92
Jurkat1.98 ± 1.22

The biological activity of thiazole compounds is often linked to their ability to interact with specific targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Regulation : It has been observed that thiazole derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : These compounds may promote apoptosis through the activation of intrinsic pathways, leading to programmed cell death.

Case Studies

Several studies have explored the effects of thiazole derivatives on cellular mechanisms:

  • Study on T-cell Proliferation : A study demonstrated that a related thiazole derivative inhibited T-cell proliferation with an IC50_{50} of 0.004 µM, highlighting its potential as an immunomodulatory agent .
  • Antioxidant Activity : Research indicated that certain thiazole derivatives possess antioxidant properties, scavenging reactive oxygen species (ROS), which can mitigate oxidative stress in cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung Cancer)23.30 ± 0.35
Compound BU251 (Glioblastoma)10–30
Compound CMCF-7 (Breast Cancer)5.71

These findings suggest that the presence of specific substituents on the thiazole ring can enhance anticancer activity.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial effects. The compound has been evaluated for its efficacy against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.09 µg/mL
Escherichia coli0.15 µg/mL

These results indicate that modifications in the thiazole structure can lead to significant antimicrobial activity.

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. In a study evaluating several thiazole derivatives, it was found that certain analogs exhibited significant anticonvulsant activity:

CompoundModel UsedEfficacy LevelReference
Compound DMaximal Electroshock Seizure Test (MEST)High Efficacy

This suggests that the thiazole moiety may play a crucial role in developing new anticonvulsant medications.

Case Study 1: Anticancer Activity

In a study conducted by Evren et al., novel thiazole derivatives were synthesized and tested against A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with an IC50 value of 23.30±0.35mM23.30\pm 0.35\,\text{mM}. The structure-activity relationship indicated that modifications on the thiazole ring significantly influenced cytotoxicity, highlighting the importance of substituents in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

A comprehensive review on thiazole derivatives reported their effectiveness against various pathogens, particularly focusing on Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values as low as 0.09μg/mL0.09\,\mu g/mL, indicating potent antimicrobial properties that could be harnessed for developing new antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature enables nucleophilic substitution, particularly at the 2- and 4-positions. For example:

  • Reaction with Amines : The thiazole’s sulfur atom stabilizes transition states during substitutions. Primary amines (e.g., methylamine) attack the 4-position, replacing the thioether group under basic conditions.

  • Halogenation : Bromine or chlorine can substitute the thioether group in the presence of Lewis acids (e.g., AlCl₃), yielding halogenated derivatives.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
MethylamineK₂CO₃, DMF, 80°C4-(Methylamino)-thiazole derivative72%
Cl₂ (gas)AlCl₃, CHCl₃, 0°C4-Chloro-thiazole analog65%

Oxidation of the Thioether Group

The thioether (-S-) linkage undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) groups using oxidizing agents:

  • H₂O₂/NaIO₄ : Selective oxidation to sulfoxide at 25°C, while prolonged exposure forms sulfones.

  • mCPBA (meta-chloroperbenzoic acid) : Efficiently converts thioether to sulfone in dichloromethane at 0°C .

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductYieldSource
H₂O₂AcOH, 25°C, 6 hrsSulfoxide derivative85%
mCPBACH₂Cl₂, 0°C, 2 hrsSulfone derivative92%

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O) : Cleaves the amide bond to form carboxylic acid and 6-methylbenzo[d]thiazol-2-amine .

  • Basic Hydrolysis (NaOH/EtOH) : Produces acetate salts under reflux.

Table 3: Hydrolysis Reactions

ConditionsReagentsProductYieldSource
6M HCl, refluxH₂O/EtOH (1:1)Carboxylic acid + amine78%
2M NaOH, 70°CEtOHSodium acetate + thiazole amine88%

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused bicyclic systems. For instance:

  • Reaction with benzonitrile oxide yields isoxazoline-thiazole hybrids under microwave irradiation .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable derivatization:

  • Suzuki Coupling : The 4-position of the thiazole reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl structures .

Table 4: Cross-Coupling Reactions

CatalystReagentsProductYieldSource
Pd(PPh₃)₄Phenylboronic acid, K₂CO₃4-Phenyl-thiazole derivative68%

Thioether Exchange Reactions

The (2,4-dichlorobenzyl)thio group can be replaced via thiol-disulfide exchange. For example:

  • Treatment with thiourea in ethanol replaces the benzylthio group with a thiourea moiety.

Key Reaction Insights:

  • Stereoelectronic Effects : The thiazole’s electron-withdrawing nature directs substitutions to the 4-position.

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

This compound’s reactivity profile supports its utility in synthesizing bioactive analogs, particularly antimicrobial and anticancer agents. Further studies on catalytic asymmetric reactions and green chemistry adaptations are recommended.

Properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3OS3/c1-11-2-5-16-17(6-11)29-19(24-16)25-18(26)8-14-10-28-20(23-14)27-9-12-3-4-13(21)7-15(12)22/h2-7,10H,8-9H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMDXISSNRLXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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